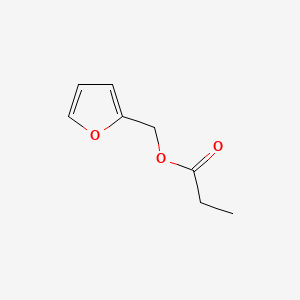

Furfuryl propionate

Übersicht

Beschreibung

It is a colorless liquid with a fragrant odor and is commonly used in the flavor and fragrance industry . The compound is derived from furfuryl alcohol and propionic acid, and it is known for its pleasant fruity aroma.

Vorbereitungsmethoden

Furfuryl propionate is typically synthesized through an acid-catalyzed esterification reaction. The process involves reacting furfuryl alcohol with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

Furfuryl propionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it into furfuryl alcohol and propionic acid.

Substitution: It can undergo nucleophilic substitution reactions where the propionate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Furfuryl propionate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other furan derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Industry: It is widely used in the flavor and fragrance industry to impart fruity aromas to various products.

Wirkmechanismus

The mechanism of action of furfuryl propionate involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes and altering their activity. The pathways involved include signal transduction pathways that regulate cellular responses to external stimuli .

Vergleich Mit ähnlichen Verbindungen

Furfuryl propionate is structurally similar to other furfuryl esters such as furfuryl acetate and furfuryl pentanoate. it is unique in its specific odor profile and its applications in the flavor and fragrance industry. Similar compounds include:

- Furfuryl acetate

- Furfuryl pentanoate

- Furfural

- Furfuryl alcohol These compounds share similar chemical properties but differ in their specific applications and odor characteristics .

Biologische Aktivität

Furfuryl propionate, a derivative of furfural, is an organic compound with potential applications in various fields, including food science and biochemistry. This article explores its biological activity, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 623-19-8

- Molecular Formula : C_8H_10O_3

- Molecular Weight : 170.16 g/mol

This compound is characterized by its fruity odor and flavor, making it a candidate for use as a flavoring agent in food products .

Absorption and Excretion

Research indicates that this compound is metabolized similarly to other furfural derivatives. In studies involving rats, significant amounts of administered radiolabeled furfural were excreted in urine (approximately 83-89%) within 24 hours, with minimal residues found in tissues such as the liver and kidneys . This suggests efficient absorption and rapid metabolism.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. A notable study involved administering varying doses of furfural (the parent compound) to rodents. The results indicated:

- Liver Effects : Increased liver weight and signs of necrosis were observed in high-dose groups (600 mg/kg bw), but no significant toxicological effects were reported at lower doses (up to 120 mg/kg bw) .

- Genotoxicity : this compound was found to be essentially negative in bacterial reverse mutation assays but demonstrated direct genotoxic effects in cultured mammalian cells .

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Cell Membrane Integrity : It has been shown to affect the integrity of microbial cell membranes, leading to reduced replication rates and ATP generation .

- DNA Damage : Similar compounds have been reported to induce DNA damage, inhibiting RNA and protein synthesis .

- Oxidative Stress : Furfural derivatives can increase reactive oxygen species (ROS) levels within cells, contributing to cellular damage .

Study on Hepatotoxicity

A significant case study involved the administration of furfural to Fischer 344 rats over a 90-day period. The study aimed to establish a No Observed Effect Level (NOEL) for hepatotoxicity:

- Findings : At doses up to 120 mg/kg bw/day, no clinical signs of toxicity were observed; however, higher doses resulted in increased liver weight and necrosis . The NOEL was established at 60 mg/kg bw per day, indicating a threshold for safe consumption.

Flavoring Agent Safety Assessment

In another study assessing the safety of food additives, this compound was included among various flavoring agents. The committee concluded that while it has potential applications in food products, further studies are necessary to fully understand its long-term effects on human health .

Summary of Findings

Eigenschaften

IUPAC Name |

furan-2-ylmethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBXNZSSTFWRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862312 | |

| Record name | Furfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid which darkens on exposure to light, green banana odour | |

| Record name | Furfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 to 196.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furanylmethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Furanylmethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Furfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.076-1.086 | |

| Record name | Furfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

623-19-8 | |

| Record name | Furfuryl propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY0D04ABR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furanylmethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of furfuryl propionate and what are its key physical properties?

A1: this compound is an ester derived from furfuryl alcohol and propionic acid. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol [, ].

Q2: How is this compound synthesized in a laboratory setting?

A2: Several methods have been explored for synthesizing this compound. One common approach involves reacting furfuryl alcohol with propionyl chloride in the presence of a catalyst like hexahydropyridine and an acid captor such as anhydrous sodium bicarbonate. This method has been reported to yield this compound with high purity (99.9%) []. Alternative catalysts like sodium dihydrophosphate [] and hydrated ferric sulfate [] have also been investigated.

Q3: Are there any specific applications of this compound in the food industry?

A3: While not explicitly stated in the provided research, this compound's aroma profile suggests its potential use as a flavoring agent in various food products. Its fruity and rum-like notes could be particularly appealing in beverages, confectionery, and baked goods.

Q4: Has this compound been identified in any natural sources?

A4: Yes, research indicates that this compound is a naturally occurring compound found in certain honeys, particularly those derived from eucalyptus sources []. This finding contributes to our understanding of the diverse aroma profiles present in different honey varieties.

Q5: What are the potential applications of this compound beyond the food and fragrance industries?

A5: One interesting application of this compound lies in its ability to stimulate the germination of teliospores in Uromyces appendiculatus, the fungus responsible for bean rust disease []. This property could potentially be harnessed for developing novel strategies to control this agriculturally significant fungal disease.

Q6: What research has been conducted on the thermophysical properties of this compound?

A6: A study investigated the thermodynamic and transport properties of this compound, comparing it to commonly used fuels and additives []. This research is crucial for evaluating the potential of this compound and similar compounds as biofuel candidates or fuel additives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.